molecular formula C17H12ClNO4 B11333774 4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11333774
M. Wt: 329.7 g/mol
InChI Key: VLSGLMXAJKUKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the reaction of 2-chloro-1-(4-chlorophenyl)ethanone with a suitable benzoxazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, followed by refluxing overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12ClNO4

Molecular Weight

329.7 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C17H12ClNO4/c18-12-7-5-11(6-8-12)14(20)9-19-16(21)10-23-15-4-2-1-3-13(15)17(19)22/h1-8H,9-10H2

InChI Key

VLSGLMXAJKUKPG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.